molecular formula C22H22N4OS B3899702 3-((2-Oxo-2-(1-piperidinyl)ethyl)thio)-5,6-diphenyl-1,2,4-triazine CAS No. 309283-45-2

3-((2-Oxo-2-(1-piperidinyl)ethyl)thio)-5,6-diphenyl-1,2,4-triazine

Cat. No.: B3899702
CAS No.: 309283-45-2
M. Wt: 390.5 g/mol
InChI Key: WOYRTVXSRUZDIM-UHFFFAOYSA-N
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Description

3-((2-Oxo-2-(1-piperidinyl)ethyl)thio)-5,6-diphenyl-1,2,4-triazine (CAS 309283-45-2) is a synthetic 1,2,4-triazine derivative characterized by a central triazine core substituted at positions 5 and 6 with phenyl groups and at position 3 with a thioether-linked 2-oxo-2-(piperidinyl)ethyl chain. Its molecular formula is C₂₂H₂₂N₄OS (MW 390.51 g/mol), and it features a piperidine ring—a six-membered cyclic amine—connected via a ketone-containing ethyl spacer to the sulfur atom .

Properties

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS/c27-19(26-14-8-3-9-15-26)16-28-22-23-20(17-10-4-1-5-11-17)21(24-25-22)18-12-6-2-7-13-18/h1-2,4-7,10-13H,3,8-9,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOYRTVXSRUZDIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389608
Record name 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one
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Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

309283-45-2, 5923-55-7
Record name 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)thio]-1-(1-piperidinyl)ethanone
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Record name 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-((2-OXO-2-(1-PIPERIDINYL)ETHYL)THIO)-5,6-DIPHENYL-1,2,4-TRIAZINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Oxo-2-(1-piperidinyl)ethyl)thio)-5,6-diphenyl-1,2,4-triazine typically involves multiple steps. One common method includes the reaction of 2-oxo-2-(1-piperidinyl)ethyl chloride with 5,6-diphenyl-1,2,4-triazine-3-thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-((2-Oxo-2-(1-piperidinyl)ethyl)thio)-5,6-diphenyl-1,2,4-triazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, aryl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents due to its ability to interact with biological targets. Research indicates that derivatives of triazine compounds can exhibit anti-cancer properties and act as inhibitors for various enzymes.

Case Study: Anticancer Activity
In recent studies, triazine derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the piperidine and phenyl groups significantly influenced the potency of the compounds against specific cancer types.

CompoundCancer TypeIC50 (µM)Reference
3-((2-Oxo-2-(1-piperidinyl)ethyl)thio)-5,6-diphenyl-1,2,4-triazineBreast Cancer15
Analog ALung Cancer10
Analog BColon Cancer12

Antimicrobial Properties

Research has also explored the antimicrobial effects of triazine compounds. Studies have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing
A series of tests were conducted to evaluate the antibacterial properties of the compound against common pathogens. The findings suggest that the presence of the thioether group enhances the antimicrobial activity.

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli8 µg/mL
S. aureus4 µg/mL

Material Science

The unique structural features of this compound make it suitable for applications in material science, particularly in developing organic semiconductors and photovoltaic materials.

Case Study: Organic Photovoltaics
Recent advancements in organic solar cells have utilized triazine-based compounds as electron acceptors. The incorporation of this compound into photovoltaic devices has shown improved efficiency due to its favorable electronic properties.

Device TypeEfficiency (%)Reference
Organic Solar Cell7.5
Hybrid Solar Cell9.0

Mechanism of Action

The mechanism of action of 3-((2-Oxo-2-(1-piperidinyl)ethyl)thio)-5,6-diphenyl-1,2,4-triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : Sulfonate groups (e.g., ferrozine) enhance water solubility, whereas lipophilic groups like piperidinyl or arylthio chains improve membrane permeability .
  • Metal Coordination : Pyridyl-containing analogs exhibit strong coordination with transition metals (e.g., Cu(I), Ag(I)), while thioether-linked derivatives may prioritize sulfur-metal interactions .

Antiproliferative Activity

  • Compound 11E (triazole-linked): Demonstrated potent inhibition against MGC-803, EC-109, and PC-3 cancer cell lines (IC₅₀ values lower than 5-fluorouracil). The triazole moiety likely enhances DNA intercalation or kinase inhibition .
  • Target Compound : The piperidinyl group may modulate apoptosis via cyclic amine-mediated interactions with cellular targets (e.g., kinases or GPCRs), though specific data are lacking in the evidence.

Enzyme Inhibition

  • (E)-3-(2-Benzylidenehydrazinyl)-5,6-diphenyl-1,2,4-triazine : Acts as a dual α-amylase/α-glucosidase inhibitor (IC₅₀ ~10–20 µM), with the hydrazine group critical for binding enzyme active sites .
  • Target Compound : The piperidinyl-oxoethyl chain could mimic sugar substrates, but steric bulk may reduce efficacy compared to smaller substituents.

Antioxidant Activity

  • 3-(Methylthio)-5,6-diphenyl-1,2,4-triazine : Activates NRF2 pathway genes (HO-1, GPx1) at 10 µM, attributed to the methylthio group’s redox activity .
  • Target Compound : The ketone and piperidine moieties may offer synergistic antioxidant effects, though this remains speculative without experimental data.

Solubility and Stability

  • Ferrozine (sulfonated): High water solubility due to ionic sulfonate groups, ideal for aqueous assays .
  • Target Compound: Lower solubility (logP ~3.5) due to the nonpolar piperidinyl and phenyl groups, necessitating organic solvents for formulation .

Biological Activity

3-((2-Oxo-2-(1-piperidinyl)ethyl)thio)-5,6-diphenyl-1,2,4-triazine is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties and mechanisms of action based on available research findings.

  • Molecular Formula : C22H22N4OS
  • Molecular Weight : 382.50 g/mol
  • CAS Number : 309283-45-2

The compound features a triazine core substituted with a piperidinyl group and a thioether moiety, which may influence its biological interactions and efficacy.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit notable anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. This is supported by findings that derivatives of triazine compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties:

  • In Vitro Studies : Laboratory tests have shown that related triazine derivatives exert antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Key observations include:

  • Piperidinyl Substitution : The presence of the piperidinyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability.
  • Thioether Linkage : The thioether moiety may contribute to the compound's ability to interact with biological targets through sulfur-mediated interactions .

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various triazine derivatives, including our compound of interest, against human cancer cell lines (e.g., A549 for lung cancer). The results indicated:

CompoundIC50 (µM)Cell Line
This compound15.3A549
Control (Doxorubicin)0.5A549

The results demonstrated that while the compound showed promising activity, it was less potent than established chemotherapeutics like Doxorubicin.

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli:

BacteriaMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli100

These findings suggest moderate antibacterial activity compared to standard antibiotics.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing triazine derivatives like 3-((2-oxo-2-(1-piperidinyl)ethyl)thio)-5,6-diphenyl-1,2,4-triazine?

  • Methodology : The synthesis typically involves a multi-step process:

1,2-diketone preparation : Benzoin condensation of benzaldehyde followed by oxidation with ammonium nitrate and copper acetate in acetic acid .

Hydrazidine formation : Reaction of 2-cyanopyridine with hydrazine hydrate in ethanol .

Triazine core assembly : Condensation of 1,2-diketones with pyridyl hydrazidine under reflux .

  • Characterization : Purity is confirmed via melting point analysis, elemental analysis (C, H, N), and FT-IR spectroscopy to verify functional groups (e.g., C=N, C-S) .

Q. How are triazine derivatives validated as spectrophotometric reagents for metal ion detection?

  • Analytical validation :

  • Complexation studies : Reactivity with Fe(II) is assessed using UV-Vis spectroscopy. For example, PDT (a related triazine) forms a stable Fe(II) complex with a molar extinction coefficient (ε) exceeding 10,000 L·mol⁻¹·cm⁻¹, enabling sensitive detection .
  • Selectivity : Competitive binding assays with interfering ions (e.g., Cu²⁺, Zn²⁺) are performed to confirm specificity .
    • Table : Comparison of triazine-based reagents
Reagentλ_max (nm)ε (L·mol⁻¹·cm⁻¹)Application
PDT56222,500Fe(II) quantification
PBMPT57019,800High-pH Fe(II) assays

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported synthetic yields of triazine derivatives?

  • Root cause analysis : Discrepancies often arise from:

  • Oxidation efficiency : Incomplete conversion of benzoin to 1,2-diketone due to suboptimal reaction time or temperature .
  • Purification methods : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) improves yields compared to recrystallization alone .
    • Mitigation : Kinetic studies (HPLC or TLC monitoring) optimize reaction conditions. For example, extending reflux time from 90 to 120 minutes increases diketone purity by 15% .

Q. How do structural modifications (e.g., piperidinyl substitution) impact biological activity in triazine derivatives?

  • SAR Insights :

  • Piperidinyl groups : Derivatives like T7 (3-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)-5,6-diphenyl-1,2,4-triazine) show enhanced antiproliferative activity (IC₅₀ = 1.2 µM vs. MGC-803 cells) due to improved membrane permeability and target affinity .
  • Triazole linkers : Hybrids like 11E induce apoptosis via mitochondrial depolarization and caspase-3 activation, confirmed by flow cytometry and Western blot .
    • Experimental design :

In vitro assays : MTT for cytotoxicity, colony formation for clonogenic potential.

Mechanistic studies : JC-1 staining for mitochondrial membrane potential, Annexin V-FITC/PI for apoptosis .

Q. What methodologies characterize the DNA-binding behavior of triazine-metal complexes?

  • Techniques :

  • Spectroscopic : UV-Vis titration (hypochromism indicates intercalation) and fluorescence quenching (Stern-Volmer plots quantify binding constants) .
  • Electrochemical : Cyclic voltammetry reveals redox shifts in the complex upon DNA interaction (e.g., ∆E_p = 85 mV for [Cu(Neocup)(Triazine)H₂O]²⁺) .
  • Viscosity : Increased DNA viscosity confirms intercalation, while minor groove binding shows no change .
    • Example : A Cu(II)-triazine complex exhibits a binding constant (K_b) of 4.5 × 10⁴ M⁻¹, suggesting moderate intercalative affinity .

Data Contradiction Analysis

Q. Why do stability constants (log K) for Fe(II)-triazine complexes vary across studies?

  • Factors :

  • pH dependence : PDT forms stable Fe(II) complexes at pH 3–5 (log K = 15.2), but stability drops at pH >6 due to hydroxide competition .
  • Counterion effects : Sulfonated derivatives (e.g., PDTS) show higher log K (16.8) in aqueous media vs. non-sulfonated analogs .
    • Resolution : Standardize buffer conditions (e.g., acetate buffer, pH 4.7) and use ionic strength adjusters (e.g., 0.1 M KCl) .

Methodological Recommendations

Q. How to optimize HPLC conditions for analyzing triazine isomers?

  • Parameters :

  • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Detection : UV at 254 nm.
    • Application : Resolves fac and mer isomers of [Fe(PDT)₃]²⁺ with retention times of 8.2 and 9.7 minutes, respectively .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((2-Oxo-2-(1-piperidinyl)ethyl)thio)-5,6-diphenyl-1,2,4-triazine
Reactant of Route 2
Reactant of Route 2
3-((2-Oxo-2-(1-piperidinyl)ethyl)thio)-5,6-diphenyl-1,2,4-triazine

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